molecular formula C13H20BFN2O2 B14030965 6-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

6-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B14030965
M. Wt: 266.12 g/mol
InChI Key: HGODTECQSKHNEA-UHFFFAOYSA-N
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Description

6-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorine atom, a dimethylamino group, and a dioxaborolane ring attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions.

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting the pyridine derivative with pinacol borane under specific conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

    Optimization of Reaction Conditions: Ensuring that the reactions are carried out under optimal temperature, pressure, and solvent conditions to maximize yield.

    Purification: The compound is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 6-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the presence of the fluorine atom and the dimethylamino group, which confer specific chemical properties and reactivity. These features make it particularly useful in certain synthetic and research applications.

Properties

Molecular Formula

C13H20BFN2O2

Molecular Weight

266.12 g/mol

IUPAC Name

6-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H20BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)16-11(8-9)17(5)6/h7-8H,1-6H3

InChI Key

HGODTECQSKHNEA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)N(C)C

Origin of Product

United States

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